molecular formula C12H20N2O B2830879 1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine CAS No. 2182225-20-1

1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine

Cat. No.: B2830879
CAS No.: 2182225-20-1
M. Wt: 208.305
InChI Key: RUTQKCQDQIVBJN-UHFFFAOYSA-N
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Description

1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine is a chemical compound that features a piperazine ring substituted with an oxolan-2-ylmethyl group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine typically involves the reaction of piperazine with oxolan-2-ylmethyl chloride and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the oxolan-2-ylmethyl chloride and propargyl bromide, respectively.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group and the prop-2-ynyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxolan-2-ylmethyl)-4-methylpiperazine
  • 1-(Oxolan-2-ylmethyl)-4-ethylpiperazine
  • 1-(Oxolan-2-ylmethyl)-4-phenylpiperazine

Uniqueness

1-(Oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-5-13-6-8-14(9-7-13)11-12-4-3-10-15-12/h1,12H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTQKCQDQIVBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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